molecular formula C8H16ClN3 B3103118 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride CAS No. 1431964-36-1

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride

Cat. No.: B3103118
CAS No.: 1431964-36-1
M. Wt: 189.68 g/mol
InChI Key: GKKGFVGLGQXARJ-UHFFFAOYSA-N
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Description

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a pyrazole-derived amine hydrochloride salt with the molecular formula C₈H₁₅N₃·HCl and a molecular weight of 189.68 g/mol (free base: 153.23 g/mol) . It is characterized by a 1,3,5-trimethylpyrazole core linked to an ethanamine moiety, protonated as a hydrochloride salt for enhanced stability and solubility. The compound is stored under dry conditions at 2–8°C and is utilized in pharmaceutical and chemical research, though its specific biological applications remain less documented compared to analogs .

Properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-5(9)8-6(2)10-11(4)7(8)3;/h5H,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKGFVGLGQXARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431964-36-1
Record name 1H-Pyrazole-4-methanamine, α,1,3,5-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431964-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride typically involves the reaction of 1,3,5-trimethylpyrazole with ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride serves as a valuable building block in synthetic chemistry. Its unique structure allows it to participate in various chemical reactions:

  • Building Block for Complex Molecules: It is used in the synthesis of more complex organic compounds.
  • Reagent in Chemical Reactions: The compound can act as a reagent in substitution reactions, where the amine group may be replaced by other functional groups .

Biology

The compound exhibits notable biological activities that make it suitable for research in biochemistry and pharmacology:

  • Enzyme Inhibition Studies: It has been shown to inhibit specific kinases involved in cell cycle regulation, suggesting potential applications in cancer research .
  • Binding Studies: Interaction studies indicate that it can bind to various enzymes and receptors, influencing their activity and potentially leading to therapeutic applications .

Industrial Applications

In addition to its research applications, this compound may find uses in industrial settings:

  • Specialty Chemicals Production: It can be utilized as an intermediate in the synthesis of specialty chemicals.
  • Development of Therapeutics: Given its biological activity, there is potential for developing new therapeutic agents based on this compound .

Mechanism of Action

The mechanism of action of 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares its 1,3,5-trimethylpyrazole core with several derivatives, but differences arise in substituents and functional groups:

Compound Name Core Structure Key Substituents Functional Group
Target Compound 1,3,5-Trimethylpyrazole Ethanamine Amine (hydrochloride salt)
N-Methyl(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine HCl 1,3,5-Trimethylpyrazole N-Methylmethanamine Amine (hydrochloride salt)
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 1,3,5-Trimethylpyrazole Acetamide Amide
DDD85646 1,3,5-Trimethylpyrazole Benzenesulfonamide-piperazine Sulfonamide
IMP-1088 1,3,5-Trimethylpyrazole Difluorophenyl-ethoxy-indazole Ether, tertiary amine

Key Observations :

  • The target compound and its methylated analog (N-Methylmethanamine HCl) prioritize amine functionality, while others like DDD85646 and IMP-1088 incorporate bulkier substituents for enhanced enzyme inhibition .
  • Acetamide derivatives (e.g., QY-9950) replace the amine with an amide, reducing solubility in polar solvents .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Purity Solubility Melting Point (°C)
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine HCl 189.68 95% Soluble in polar solvents* Not reported
N-Methyl analog HCl 203.72 97% Similar to target compound Not reported
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 167.21 96% Low organic solubility Not reported
DDD85646 472.36 >95% DMSO-soluble Not reported

*Inferred from hydrochloride salt properties.

Biological Activity

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a chemical compound with significant biological activity attributed to its unique pyrazole structure. This article explores its biological interactions, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C8H15N3·HCl
  • Molecular Weight : Approximately 189.686 g/mol
  • CAS Number : 1431964-36-1

The compound features a trimethyl-substituted pyrazole ring linked to an ethanamine moiety, which contributes to its diverse biochemical properties.

This compound interacts with various enzymes and proteins, particularly those involved in oxidative stress responses such as superoxide dismutase and catalase. These interactions are crucial for mitigating oxidative damage within cells. The compound's mechanism includes:

  • Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell cycle regulation, impacting cellular proliferation and survival.
  • Gene Expression Modulation : The compound can influence gene expression by binding to specific biomolecules, leading to significant cellular effects.

Antitumor Properties

Research indicates that pyrazole derivatives exhibit antitumor activities. The compound has potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells. For instance:

  • Caspase-Mediated Apoptosis : Studies have demonstrated that pyrazole compounds can trigger apoptotic pathways in lung cancer cell lines (e.g., A549) and other tumor models .

Anti-inflammatory Effects

The pyrazole core is known for its anti-inflammatory properties. In experimental models, it has shown efficacy in reducing inflammation-related symptoms, such as:

  • Carrageenan-Induced Paw Edema : Demonstrated significant reduction in edema in animal models .

Case Studies and Research Findings

StudyFindings
Apoptosis InductionIn A549 lung cancer cells, this compound exhibited a significant reduction in cell viability with an IC50 value indicating potent cytotoxicity .
Enzyme InteractionThe compound interacts with superoxide dismutase and catalase, enhancing cellular antioxidant defenses against oxidative stress.
Kinase InhibitionInhibitory effects on specific kinases have been noted, suggesting potential applications in regulating cell cycle dynamics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related pyrazole derivatives:

CompoundBiological ActivityIC50 (μM)
1-(1,3,5-trimethylpyrazol-4-yl)ethanolModerate cytotoxicity against MCF-7 breast cancer cells12.6
5-Methylpyrazole derivativesStrong inhibition of Aurora kinases30–65

These comparisons highlight the unique properties of this compound that may confer distinct advantages in therapeutic applications.

Q & A

What are the standard synthetic routes for preparing 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride, and how do reaction conditions influence product purity?

Basic Research Question
The synthesis typically involves alkylation or acylation of 1,3,5-trimethylpyrazole precursors. For example, chloroacetyl chloride can react with the pyrazole core in the presence of a base (e.g., triethylamine) to form intermediates, which are subsequently reduced to the amine and converted to the hydrochloride salt . Key factors include:

  • Solvent choice : Dichloromethane or DMF is often used to optimize solubility and reaction kinetics .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%), as unreacted starting materials or byproducts (e.g., dimerized species) may co-elute .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question
A multi-technique approach is critical:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns on the pyrazole ring and amine protonation state. For example, downfield shifts in 1H^1H-NMR (δ 2.6–3.0 ppm) indicate methyl group environments .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 240.17) and detects isotopic chlorine patterns .
  • HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .

How can researchers optimize reaction yields when synthesizing this compound under varying solvent and temperature conditions?

Advanced Research Question
Yield optimization requires systematic parameter screening:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrazole nitrogen, improving acylation efficiency. Non-polar solvents may favor side reactions .
  • Temperature : Lower temperatures (0–5°C) minimize thermal decomposition of intermediates, while higher temperatures (40–60°C) accelerate amine hydrochlorination .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or coupling agents (e.g., EDCI/HOBt) can increase regioselectivity by stabilizing transition states .

How should contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural validation?

Advanced Research Question
Contradictions often arise from impurities or tautomeric equilibria. Methodological solutions include:

  • Cross-validation : Compare experimental 1H^1H-NMR with DFT-calculated chemical shifts for possible tautomers .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks .
  • X-ray crystallography : Definitive structural confirmation, especially if polymorphic forms or salt disproportionation are suspected .

What storage conditions are recommended to maintain the stability of this compound?

Basic Research Question
Stability is influenced by hygroscopicity and light sensitivity:

  • Temperature : Store at –20°C in airtight containers to prevent amine oxidation or HCl dissociation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt to freebase .
  • Light : Amber glass vials mitigate photodegradation of the pyrazole ring .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) simulations guide reactivity predictions:

  • Electrostatic potential maps : Identify electron-deficient sites (e.g., the α-carbon adjacent to the pyrazole ring) prone to nucleophilic attack .
  • Transition state modeling : Calculate activation energies for substitution pathways (e.g., SN2 vs. SN1 mechanisms) .
  • Solvent effects : Implicit solvent models (e.g., COSMO-RS) predict solvation free energies and kinetic barriers in polar vs. non-polar media .

What strategies are recommended for analyzing conflicting biological activity data in structure-activity relationship (SAR) studies?

Advanced Research Question
Contradictions may stem from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response curves : Confirm activity trends across multiple concentrations (e.g., IC50_{50} values in enzyme inhibition assays) .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .
  • Molecular docking : Compare binding poses of the compound and analogs to receptor models (e.g., homology-based targets) .

How does the hydrochloride salt form influence solubility and bioavailability compared to the freebase?

Advanced Research Question
The salt form enhances aqueous solubility via ion-dipole interactions, critical for in vivo studies:

  • Solubility testing : Measure equilibrium solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
  • Dissolution kinetics : Use USP-type apparatus to compare dissolution rates under biorelevant conditions .
  • Bioavailability : Pharmacokinetic studies in rodent models quantify plasma exposure (AUC) of the freebase vs. salt .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride
Reactant of Route 2
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1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.